TDP2 Enzyme Inhibition: N-2 Substitution Abolishes Activity Relative to Unsubstituted Parent
In a systematic TDP2 SAR study, the unsubstituted isoquinoline-1,3-dione core (compound 9, N-2 = H) inhibited TDP2 with an IC50 of approximately 15 μM [1]. In contrast, N-2-substituted analogs—including the methyl derivative 10a (N-2 = CH3) and the O-benzyl derivative 10b (N-2 = OBn)—showed complete loss of inhibition at the highest concentration tested (100 μM) [1]. The target compound possesses a tryptamine-derived indol-3-yl-ethyl substituent at the N-2 position, making it structurally analogous to the inactive subtype 10 analogs. Under the identical recombinant TDP2 enzyme assay in the same study, all N-2-substituted compounds (subtype 10) failed to produce measurable inhibition, yielding IC50 values >100 μM [1].
| Evidence Dimension | TDP2 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted IC50 >100 μM (based on N-2 substitution SAR, subtype 10 class behavior) |
| Comparator Or Baseline | Unsubstituted isoquinoline-1,3-dione core (compound 9): IC50 ≈ 15 μM [1] |
| Quantified Difference | At least >6.7-fold reduction (15 μM → >100 μM); activity abolished |
| Conditions | Recombinant human TDP2 enzyme, in vitro fluorescence-based cleavage assay; Med Chem Res (2021) [1] |
Why This Matters
Researchers procuring isoquinoline-1,3-diones for TDP2 inhibitor screening must recognize that any N-2 substitution renders the compound inactive; this compound serves as a defined negative control rather than an active inhibitor.
- [1] Islam S, Aguilar-Morante D, Dungo MA, et al. 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. Med Chem Res. 2021;30(2):371–386. doi:10.1007/s00044-020-02662-w. View Source
